(S)-N-isobutoxycarbonylproline
Description
(S)-N-Isobutoxycarbonylproline is a proline derivative characterized by an isobutoxycarbonyl (N-protecting) group attached to the nitrogen atom of the (S)-enantiomer of proline. Proline, a cyclic secondary amino acid, is often modified to alter its physicochemical properties for applications in peptide synthesis, drug design, and catalysis. The isobutoxycarbonyl group enhances steric bulk and lipophilicity, which can influence solubility, stability, and intermolecular interactions .
Properties
Molecular Formula |
C10H17NO4 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(2S)-1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO4/c1-7(2)6-15-10(14)11-5-3-4-8(11)9(12)13/h7-8H,3-6H2,1-2H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
HSNCMAULVXJUDZ-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)COC(=O)N1CCC[C@H]1C(=O)O |
Canonical SMILES |
CC(C)COC(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features :
- Molecular Formula: C₁₄H₂₅NO₄ (based on analogous NIST data for the D-isomer with an isobutyl ester) .
- Stereochemistry : The (S)-configuration at the proline alpha-carbon distinguishes it from the D-isomer (R-configuration), which may affect chiral recognition in biological systems.
- Functional Groups : The isobutoxycarbonyl group (-OCOO-iBu) replaces the typical hydrogen on proline’s nitrogen, altering electronic and steric profiles.
Structural and Functional Comparisons
Proline derivatives are widely studied for their roles in peptide stability and bioactivity. Below, (S)-N-Isobutoxycarbonylproline is compared with structurally related compounds using data from the NIST Chemistry WebBook and inferred properties from analogous molecules.
Table 1: Comparative Analysis of Proline Derivatives
Key Observations:
Stereochemical Impact :
- The (S)-enantiomer of N-isobutoxycarbonylproline may exhibit distinct binding affinities compared to its (R)-counterpart (e.g., NIST’s d-Proline derivative), particularly in enantioselective catalysis or receptor interactions.
Functional Group Effects: Isobutoxycarbonyl vs. Ester Variations: The NIST compound includes an additional isobutyl ester, increasing molecular weight without significantly altering lipophilicity compared to this compound .
Molecular Weight and Applications :
- This compound (271.35 g/mol) is substantially heavier than L-proline (115.13 g/mol), making it less suitable for applications requiring small-molecule agility but advantageous for tailored peptide modifications.
Research Findings and Performance Metrics
- Solubility: Isobutoxycarbonyl groups typically reduce aqueous solubility compared to unmodified proline or Boc-protected derivatives, as noted in studies of similar N-alkyloxycarbonyl amino acids.
- Thermal Stability : The bulky isobutoxy group likely enhances thermal stability, a trait observed in other N-protected prolines used in high-temperature peptide synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
